cis-1-Benzylhexahydropyrrolo[3,4-b]pyrrole
Description
Significance of Pyrrole (B145914) and Fused Pyrrole Scaffolds in Heterocyclic Chemistry
Pyrrole, a five-membered aromatic heterocycle, is a fundamental structural unit in a vast array of biologically crucial molecules, including heme and chlorophyll. nih.gov The fusion of pyrrole rings to form bicyclic and polycyclic systems gives rise to a diverse range of compounds with significant pharmacological and material properties. nih.gov These fused systems are integral to many natural products and have inspired the synthesis of numerous compounds for pharmaceutical applications. nih.gov
The pyrrole nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.gov Consequently, fused pyrrole derivatives have been extensively explored in drug discovery programs, leading to the development of anticancer, antimicrobial, and antiviral agents. nih.gov The structural rigidity and defined stereochemistry of fused pyrrole systems, such as the hexahydropyrrolo[3,4-b]pyrrole core, make them attractive for designing molecules with high target specificity.
Structural Classification and Nomenclature of Pyrrolo[3,4-b]pyrrole Derivatives
The nomenclature of fused bicyclic systems like pyrrolo[3,4-b]pyrrole follows established IUPAC guidelines. The "[3,4-b]" designation indicates the face of the principal pyrrole ring to which the second pyrrole ring is fused. "Hexahydro" specifies that the bicyclic system is fully saturated.
Derivatives of this ring system are classified based on the nature and position of their substituents. The stereochemistry at the ring fusion is a critical aspect, leading to cis and trans isomers. In the cis configuration, the hydrogen atoms at the bridgehead carbons are on the same side of the ring system, resulting in a folded or "V-shaped" conformation. The trans isomer has these hydrogens on opposite sides, leading to a more linear and extended structure. The specific compound of focus, cis-1-Benzylhexahydropyrrolo[3,4-b]pyrrole , features a benzyl (B1604629) group at the 1-position and a cis fusion of the two rings.
Below is a table summarizing key structural features:
| Feature | Description |
| Core Scaffold | Hexahydropyrrolo[3,4-b]pyrrole |
| Fusion Type | [3,4-b] |
| Saturation | Fully saturated (hexahydro) |
| Key Isomerism | cis/trans at the ring junction |
| Substitution | Varies, with the focus here on a 1-benzyl substituent |
Overview of Synthetic Challenges Associated with Polyhydrogenated Bicyclic Nitrogen Heterocycles
The synthesis of polyhydrogenated bicyclic nitrogen heterocycles like the hexahydropyrrolo[3,4-b]pyrrole system presents several challenges. A primary hurdle is the stereoselective construction of the fused ring system, particularly the control of the relative stereochemistry at the bridgehead carbons to selectively obtain either the cis or trans isomer.
Common synthetic strategies often involve intramolecular cyclization reactions. rsc.org These can be complex, multi-step processes that require careful selection of starting materials and reaction conditions to achieve the desired stereochemical outcome. One prevalent method involves the [3+2] cycloaddition of azomethine ylides with dipolarophiles, which can provide a rapid route to the pyrrolo[3,4-b]pyrrole core. rsc.org However, controlling the stereoselectivity of these reactions can be challenging.
Contextualization of this compound within the Pyrrolopyrrole Family
This compound is a specific derivative within the broader family of pyrrolopyrrole compounds. The benzyl group introduces a significant lipophilic and aromatic moiety, which can influence the compound's physical properties and its interactions with biological targets. The cis stereochemistry of the ring fusion dictates a specific three-dimensional shape, which is crucial for its potential applications in areas such as asymmetric catalysis or as a scaffold for conformationally constrained peptidomimetics.
While detailed research on this exact compound is not extensively published, its structural features suggest its potential as an intermediate in the synthesis of more complex molecules. The basic nitrogen atoms in the pyrrolidine (B122466) rings can act as nucleophiles or bases, and the benzyl group can be modified or cleaved in subsequent synthetic steps.
The table below provides some of the known properties of this compound. chemheterocycles.com
| Property | Value |
| Chemical Formula | C₁₂H₁₈N₂ |
| Molecular Weight | 190.28 g/mol |
| Appearance | Solid (assumed) |
| Solubility in Water | Low |
| Solubility in Organic Solvents | Soluble in common organic solvents (e.g., dichloromethane, chloroform) |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3aR,6aR)-1-benzyl-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-2-4-11(5-3-1)10-15-7-6-12-8-14-9-13(12)15/h1-5,12-14H,6-10H2/t12-,13+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LODPYENASSOOBD-OLZOCXBDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2C1CNC2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN([C@@H]2[C@H]1CNC2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901179988 | |
| Record name | rel-(3aR,6aR)-Octahydro-1-(phenylmethyl)pyrrolo[3,4-b]pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901179988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
370879-92-8 | |
| Record name | rel-(3aR,6aR)-Octahydro-1-(phenylmethyl)pyrrolo[3,4-b]pyrrole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=370879-92-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rel-(3aR,6aR)-Octahydro-1-(phenylmethyl)pyrrolo[3,4-b]pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901179988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Cis 1 Benzylhexahydropyrrolo 3,4 B Pyrrole
Retrosynthetic Analysis of the cis-1-Benzylhexahydropyrrolo[3,4-b]pyrrole Scaffold
The strategic disconnection of the hexahydropyrrolo[3,4-b]pyrrole framework reveals several viable synthetic routes. A common retrosynthetic approach involves the disconnection of the bicyclic system to reveal acyclic or monocyclic precursors. nih.gov One of the most prevalent strategies involves the disconnection of the pyrrolidine (B122466) ring formed via an intramolecular cyclization, tracing back to an N-alkenyl tethered aldehyde and an α-amino acid. nih.gov This pathway relies on the in-situ formation and subsequent cycloaddition of an azomethine ylide.
Alternative retrosynthetic disconnections include:
Anellation of a second pyrrole (B145914) ring: This approach starts with a pre-existing pyrrole ring, to which the second ring is fused through reactions like intramolecular amidation, alkylation, or condensation. nih.govmdpi.com
Convergent intermolecular approaches: These strategies build the bicyclic core by bringing together multiple components in a single or sequential process. nih.gov This includes [3+2] cycloaddition reactions where an azomethine ylide reacts with a dipolarophile like a maleimide (B117702). mdpi.com
Hantzsch-type synthesis: A disconnection leading to a C-C-dielectrophile and a C-C-N-dinucleophile suggests a Hantzsch-type reaction pathway. mdpi.com
These varied retrosynthetic analyses provide a versatile toolbox for chemists to design synthetic routes tailored to achieve specific substitution patterns and stereochemical outcomes on the hexahydropyrrolo[3,4-b]pyrrole scaffold.
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation, offering high atom economy and rapid construction of molecular complexity. bohrium.comrsc.org Several MCRs have been developed for the synthesis of the hexahydropyrrolo[3,4-b]pyrrole core.
Domino Reaction Strategies for Hexahydropyrrolo[3,4-b]pyrroles
Domino reactions, where a sequence of transformations occurs in a single pot without the isolation of intermediates, are powerful tools for synthesizing complex heterocyclic systems. mdpi.com The synthesis of the spiro{pyrrolidine-3,1'-pyrrolo[3,4-c]pyrrole} skeleton, a related structure, can be achieved via a three-component domino sequence involving a primary amine, two equivalents of a maleimide, and an aldehyde. ua.es The order of addition of the reagents is crucial for the success of the reaction, with the Michael-type addition of the amine to the maleimide being a key initial step. ua.es This strategy highlights the efficiency of domino processes in rapidly assembling complex polycyclic frameworks under mild conditions. ua.es
[3+2] Cycloaddition Reactions (e.g., Azomethine Ylides with Maleimides)
The 1,3-dipolar cycloaddition between an azomethine ylide and a dipolarophile is a cornerstone reaction for the synthesis of five-membered nitrogen-containing heterocycles, including the pyrrolidine rings of the hexahydropyrrolo[3,4-b]pyrrole system. rsc.orgbeilstein-journals.orgmsu.edu In this context, azomethine ylides are typically generated in situ from the condensation of an α-amino acid with an aldehyde. rsc.orgnih.gov These reactive intermediates then undergo a [3+2] cycloaddition with a dipolarophile, such as a maleimide, to construct the bicyclic scaffold. rsc.org
For instance, the reaction between an α-amino acid methyl ester and 2-nitrobenzaldehyde (B1664092) generates an ester-stabilized azomethine ylide. rsc.org This ylide reacts with a maleimide to form a hexahydropyrrolo[3,4-c]pyrrole intermediate, which can then be further transformed into related fused systems. rsc.org The reaction conditions can be optimized to control diastereoselectivity, with lower temperatures often favoring the formation of a single diastereoisomer. ua.es
Table 1: [3+2] Cycloaddition for Pyrrolo-Pyrrole Scaffolds
| Amine | Aldehyde | Maleimide | Temperature (°C) | Yield (%) | Diastereomeric Ratio (dr) |
|---|---|---|---|---|---|
| Allylamine | Cinnamaldehyde | N-Methylmaleimide | 120 | 88 | 2:1 |
| Allylamine | Cinnamaldehyde | N-Methylmaleimide | 50 | 88 | 3:1 |
| Allylamine | Cinnamaldehyde | N-Methylmaleimide | Room Temp | 87 | >95:5 |
Data derived from a study on a related spiro{pyrrolidine-3,1'-pyrrolo[3,4-c]pyrrole} synthesis, illustrating the principle and optimization of the [3+2] cycloaddition. ua.es
Hantzsch-type Domino Processes
A novel synthetic route to polyfunctional hexahydropyrrolo[3,4-b]pyrroles has been developed based on a Hantzsch-type domino process. nih.govmdpi.com This highly chemo- and stereoselective reaction involves the cyclization of N-arylbromomaleimides with aminocrotonic acid esters. mdpi.comnih.gov The process is initiated by either a nucleophilic C-addition or substitution, followed by a subsequent intramolecular nucleophilic addition. nih.govmdpi.compreprints.org This method represents an unusual variant of the classic Hantzsch pyrrole synthesis, which traditionally involves the reaction of a β-ketoester, an α-haloketone, and ammonia (B1221849) or a primary amine. mdpi.comwikipedia.org In this modified approach for the bicyclic system, the bromomaleimide acts as the C-C-dielectrophile component. mdpi.com
The reaction between 1-aryl-3-bromo-1H-pyrrole-2,5-diones (bromomaleimides) and N-substituted esters of β-aminocrotonic acids proceeds stereoselectively to yield products such as (3aS,6aR)-ethyl 1-benzyl-2-methyl-4,6-dioxo-5-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-b]pyrrole-3-carboxylate. nih.gov
Intramolecular Cyclization Pathways
Intramolecular cyclization represents a direct and efficient method for constructing cyclic molecules from linear precursors. This strategy is widely employed in the synthesis of the hexahydropyrrolo[3,4-b]pyrrole core.
Cyclization of N-Alkenyl Tethered Aldehydes with α-Amino Acids
A frequently used and robust strategy for constructing the hydrogenated pyrrolo[3,4-b]pyrrole system involves the intramolecular cyclization of N-alkenyl tethered aldehydes with α-amino acids. nih.govmdpi.com This method proceeds via the in-situ formation of an azomethine ylide intermediate. nih.govnih.gov The aldehyde functionality on the tethered precursor condenses with the α-amino acid, generating the 1,3-dipole, which then undergoes an intramolecular [3+2] cycloaddition with the tethered alkene. nih.govnih.gov This sequence effectively and often stereoselectively assembles the bicyclic core. The synthesis of the N-alkenyl tethered aldehyde precursors can be a multistage process, but the subsequent cyclization provides a powerful ring-forming step. nih.gov
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 3-bromopyrrole-2,5-diones |
| aminocrotonic acid esters |
| N-arylbromomaleimides |
| N-alkenyl tethered aldehydes |
| α-amino acids |
| azomethine ylides |
| maleimides |
| α-amino acid methyl ester |
| 2-nitrobenzaldehyde |
| hexahydropyrrolo[3,4-c]pyrrole |
| spiro{pyrrolidine-3,1'-pyrrolo[3,4-c]pyrrole} |
| primary amine |
| aldehyde |
| allylamine |
| cinnamaldehyde |
| N-methylmaleimide |
| β-ketoester |
| α-haloketone |
| ammonia |
| 1-aryl-3-bromo-1H-pyrrole-2,5-diones |
| N-substituted esters of β-aminocrotonic acids |
Intramolecular 1,3-Dipolar Cycloaddition of Azomethine Ylides
One of the most powerful and convergent methods for constructing the hexahydropyrrolo[3,4-b]pyrrole core is the intramolecular 1,3-dipolar cycloaddition of azomethine ylides. mdpi.com This reaction class is highly valued for its ability to generate multiple stereocenters in a single, concerted step with high regio- and stereocontrol. nih.govnih.gov The general strategy involves generating an azomethine ylide, a reactive 1,3-dipole, which then undergoes an intramolecular reaction with a tethered dipolarophile (typically an alkene or alkyne) to form the bicyclic product.
The azomethine ylide is commonly generated in situ from the condensation of an α-amino acid, such as N-benzylglycine, with an aldehyde that contains a tethered alkene. mdpi.com The resulting iminium ion undergoes decarboxylation to form the ylide, which is trapped intramolecularly by the alkene. The stereochemistry of the final product is dictated by the geometry of the dipolarophile; a cis-disubstituted alkene will lead to a cis-fused ring system. This approach provides direct access to complex polycyclic products.
Table 1: Key Features of Azomethine Ylide Cycloaddition
| Feature | Description |
|---|---|
| Reaction Type | Intramolecular [3+2] Cycloaddition |
| Key Intermediate | Azomethine Ylide |
| Common Precursors | N-alkenyl tethered aldehydes and α-amino acids |
| Stereocontrol | High; determined by dipolarophile geometry |
| Key Advantage | Convergent and efficient for building complex heterocyclic systems |
Intramolecular Amidation and Alkylation Approaches
An alternative strategy for assembling the pyrrolo[3,4-b]pyrrole framework involves the sequential formation of the two rings through intramolecular amidation and alkylation reactions. mdpi.com This approach is more linear than the cycloaddition method but offers a high degree of control over the substitution pattern of the final molecule. Typically, a suitably substituted pyrrolidine derivative serves as the starting material.
The synthesis begins with a precursor pyrrolidine that bears both an amine and a reactive electrophilic group, or precursors to these functionalities. The first step often involves an intramolecular amidation to form one of the five-membered rings. The second ring is then constructed via an intramolecular alkylation, where a nucleophilic nitrogen attacks an electrophilic carbon center to close the bicyclic system. mdpi.com This method is particularly useful for creating specific substitution patterns that may be difficult to achieve through other routes. mdpi.com
Intramolecular Cyclization of Epoxides
The intramolecular cyclization of epoxides provides a stereoselective route to cis-fused bicyclic systems. nih.gov This methodology has been successfully applied to the synthesis of the related cis-hexahydropyrrolo[3,2-b]pyrrol-3-one core, and the principles are directly applicable to the [3,4-b] isomer. nih.gov The key step is the nucleophilic attack of a tethered amine onto one of the epoxide carbons.
The stereochemical outcome of the cyclization is governed by the stereochemistry of the epoxide precursor. An anti-epoxide, for instance, will exclusively yield the 5,5-cis-fused bicycle upon intramolecular attack. nih.gov In contrast, the corresponding syn-epoxide would be expected to form the trans-fused system, but this pathway is often disfavored, allowing for high stereoselectivity. nih.gov This strategy ensures that the desired cis-geometry at the ring junction is established with high fidelity, a critical feature for creating thermodynamically and kinetically stable bicyclic scaffolds. nih.gov
Palladium-Catalyzed Cyclization Reactions
Palladium-catalyzed reactions have become indispensable tools in modern organic synthesis for their ability to form carbon-carbon and carbon-heteroatom bonds with high efficiency. nih.gov Various palladium-catalyzed domino reactions can be envisioned for the construction of the hexahydropyrrolo[3,4-b]pyrrole skeleton. researchgate.net One such approach is the Narasaka-Heck cyclization, which involves the palladium-catalyzed cyclization of a γ,δ-unsaturated oxime ester, providing an efficient method for synthesizing pyrrole and related N-heterocycles. nih.gov
Another powerful strategy involves the palladium-catalyzed cyclization of propargylic esters with bis-nucleophiles. clockss.org In this process, a palladium complex reacts with the propargylic ester to generate a π-propargylpalladium intermediate. This intermediate then undergoes sequential nucleophilic attacks from a bis-nucleophile (such as a β-enamino ester) to construct the bicyclic system. clockss.org These cascade reactions are highly atom-economical and can rapidly build molecular complexity from simple starting materials. researchgate.net
Transition Metal-Promoted Carbonylative Carbocyclization
A sophisticated method for synthesizing the hydrogenated pyrrolo[3,4-b]pyrrole core is the transition metal-promoted carbonylative [2+2+1] carbocyclization. mdpi.com This reaction involves the assembly of the heterocyclic framework from three components: an N-allene imine, an alkene, and carbon monoxide. The transition metal catalyst, often a rhodium or cobalt complex, orchestrates the assembly of these components in a highly controlled manner.
This method is particularly notable for its ability to incorporate a carbonyl group into the final structure, which can serve as a handle for further functionalization. The reaction proceeds through a series of metallacyclic intermediates, culminating in the reductive elimination of the final product. The complexity of the molecules that can be generated in a single step makes this an attractive, albeit mechanistically complex, synthetic strategy. mdpi.com
Organocatalytic Asymmetric Annulation Methods
The field of asymmetric organocatalysis, which utilizes small chiral organic molecules as catalysts, offers a powerful platform for the enantioselective synthesis of complex molecules. mdpi.comsci-hub.se Organocatalytic asymmetric annulation reactions can be applied to form the pyrrolo[3,4-b]pyrrole skeleton with high stereocontrol. mdpi.com These reactions often proceed via the formation of chiral enamines or iminium ions from the reaction of a substrate with a chiral amine catalyst, such as a derivative of proline. mdpi.comnih.gov
A typical sequence might involve an organocatalyzed Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound, followed by an intramolecular cyclization (annulation) to form the bicyclic product. nih.gov This strategy allows for the precise control of stereocenters as they are formed. The application of organocatalytic methods to the synthesis of related structures like hexahydropyrrolo[3,4-b]indoles highlights the potential of this approach for accessing the target molecule in an enantiomerically pure form. mdpi.com
Table 2: Comparison of Asymmetric Annulation Methods
| Method | Catalyst Type | Key Intermediate | Stereocontrol Mechanism |
|---|---|---|---|
| Organocatalysis | Chiral Amines (e.g., Proline) | Enamine / Iminium Ion | Catalyst-substrate complex directs approach of reactants |
| Metal Catalysis | Chiral Lewis Acids | Metal-enolate | Chiral ligands on metal center create asymmetric environment |
Synthesis of Key Intermediates for this compound Formation (e.g., tert-Butyl 1-benzylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate)
The synthesis of complex molecules often relies on the preparation of key intermediates that are strategically functionalized for subsequent transformations. In the context of this compound, the Boc-protected derivative, tert-Butyl 1-benzylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate, is a crucial building block. lookchem.comchemicalbook.comchemcd.com The presence of the tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms allows for the selective functionalization of the other nitrogen.
The synthesis of this intermediate would likely employ one of the previously described cyclization strategies on a precursor where one of the amine functionalities is already protected. For example, a multi-step sequence could begin with a Boc-protected pyrrolidine derivative. This starting material could then be elaborated through alkylation and subsequent intramolecular cyclization (e.g., amidation or alkylation) to form the second ring, yielding the desired Boc-protected bicyclic intermediate. This intermediate can then be deprotected and further modified to produce a wide range of derivatives.
Mechanistic Investigations of Reactions Leading to Cis 1 Benzylhexahydropyrrolo 3,4 B Pyrrole
Reaction Mechanism Elucidation for Domino and Cycloaddition Processes
The formation of the hexahydropyrrolo[3,4-b]pyrrole scaffold is often accomplished through multi-step sequences that occur in a single pot, known as domino or cascade reactions. These processes are highly efficient as they reduce the need for isolating intermediates, thereby saving time and resources.
One prominent domino strategy is a Hantzsch-type process involving the reaction of N-arylbromomaleimides with aminocrotonic acid esters. mdpi.comnih.gov This reaction proceeds chemo- and stereoselectively through an initial intermolecular nucleophilic C-addition or substitution, followed by an intramolecular nucleophilic N-addition to form the bicyclic system. mdpi.com This method provides a direct route to polyfunctionalized hexahydropyrrolo[3,4-b]pyrroles. nih.govpreprints.org
Another powerful method is the [3+2] cycloaddition reaction, a type of 1,3-dipolar cycloaddition. rsc.org In this approach, an azomethine ylide, generated in situ from the condensation of an α-amino acid ester (like a benzyl-substituted one) with an aldehyde, reacts with a dipolarophile such as a maleimide (B117702). rsc.orgnih.gov This concerted reaction forms the pyrrolidine (B122466) ring and can establish multiple stereocenters in a single step. nih.gov The reaction between an ester-stabilized azomethine ylide and a maleimide initially forms a hexahydropyrrolo[3,4-c]pyrrole intermediate, which can subsequently rearrange to the more stable [3,4-b] isomer. rsc.org
| Reaction Type | Key Reactants | Intermediate/Core Formed | Reference |
|---|---|---|---|
| Hantzsch-type Domino | N-arylbromomaleimide + Aminocrotonic acid ester | Hexahydropyrrolo[3,4-b]pyrrole | mdpi.comnih.gov |
| [3+2] Cycloaddition | Azomethine Ylide + Maleimide | Hexahydropyrrolo[3,4-c]pyrrole (initially) | rsc.org |
Role of Catalysts and Reagents in Stereochemical Outcome
Achieving the desired cis-stereochemistry at the ring junction is a critical challenge in the synthesis of hexahydropyrrolo[3,4-b]pyrroles. The choice of catalysts and reagents plays a pivotal role in directing the stereochemical pathway of the cyclization.
In many synthetic routes, the formation of the cis-fused bicycle is thermodynamically favored over the trans isomer. nih.gov This inherent stability can be the primary factor driving the stereochemical outcome. However, catalysts are often essential for accelerating the reaction and enhancing selectivity. For instance, in 1,3-dipolar cycloadditions of azomethine ylides, chiral metal complexes can be employed to control both diastereoselectivity and enantioselectivity, ensuring the formation of the desired stereoisomers. nih.gov
Lewis acids like Niobium Pentachloride (NbCl5) have been used as effective catalysts in multicomponent reactions to synthesize related pyrrolo[3,2-b]pyrrole (B15495793) systems, improving yields and reaction times. scielo.br In other cases, such as copper-promoted intramolecular aminooxygenation of alkenes to form pyrrolidines, the metal catalyst is directly involved in the bond-forming steps that determine the final stereochemistry, with a high preference for 2,5-cis products. nih.gov The stereoselectivity in these reactions often arises from a directing group on the substrate that coordinates with the catalyst, guiding the subsequent intramolecular attack to form the cis product.
Understanding Nucleophilic Addition and Subsequent Intramolecular Cyclization Steps
The construction of the pyrrolopyrrole skeleton frequently relies on a sequence initiated by a nucleophilic addition, which sets the stage for a subsequent intramolecular cyclization to close the second ring.
The Hantzsch-type domino reaction provides a clear example of this mechanism. mdpi.comnih.govpreprints.org The process begins with the nucleophilic attack of the enamine (formed from the aminocrotonic acid ester) onto the electrophilic bromomaleimide. mdpi.comwikipedia.org This intermolecular addition is followed by an intramolecular cyclization, where the nitrogen atom of the enamine attacks one of the carbonyl groups of the imide, forming the second five-membered ring and establishing the bicyclic core. mdpi.com
Another example is seen in the stereoselective synthesis of cis-hexahydropyrrolo[3,2-b]pyrrol-3-ones, where an intramolecular cyclization occurs via the nucleophilic attack of a nitrogen atom on an epoxide. nih.gov The reaction proceeds exclusively through the anti-epoxide to furnish the 5,5-cis-fused bicycle, while the corresponding syn-epoxide does not react under the same conditions. This highlights how the specific geometry of the acyclic precursor dictates the feasibility of the intramolecular cyclization and the stereochemistry of the resulting product. nih.gov
Transition State Analysis in Pyrrolopyrrole Formation
While specific DFT (Density Functional Theory) studies analyzing the transition states for the formation of cis-1-Benzylhexahydropyrrolo[3,4-b]pyrrole are not extensively detailed in the available literature, the principles of transition state analysis can explain the observed stereoselectivity. The preferential formation of the cis-fused ring system is attributed to both thermodynamic and kinetic stability. nih.gov
The transition state leading to the cis isomer is generally lower in energy than that leading to the more strained trans isomer. During an intramolecular cyclization, the reacting moieties must adopt a specific conformation. The transition state for forming the cis-fused system allows for a more relaxed, boat-like conformation of the forming ring, minimizing steric hindrance and ring strain. In contrast, achieving the geometry required for the trans fusion would involve a more contorted and energetically unfavorable transition state.
Computational studies on related heterocyclic ring formations support this concept, showing that the activation barrier for the rate-limiting cyclization step is the determining factor for the product ratio. mdpi.commdpi.com For the pyrrolopyrrole system, the kinetic and thermodynamic preference for the cis geometry indicates a lower activation energy barrier for the transition state leading to this isomer. nih.gov
Pathways of Intramolecular Transamidation and Recyclization
An unconventional yet effective pathway to the hexahydropyrrolo[3,4-b]pyrrole skeleton involves an intramolecular transamidation and recyclization of a precursor. This mechanistic route allows for the conversion of one heterocyclic system into another, often more stable, isomer.
A notable example is the synthesis of hexahydropyrrolo[3,4-b]pyrrole-fused quinolines. rsc.org The reaction sequence begins with a [3+2] cycloaddition to form a hexahydropyrrolo[3,4-c]pyrrole derivative. Following the reduction of a nitro group on an attached aromatic ring to an amine, an unusual transamidation reaction is triggered. In this step, the newly formed aniline (B41778) nitrogen attacks one of the carbonyl groups of the adjacent imide. This leads to the opening of the initial pyrrolidine ring and subsequent recyclization, where a new amide bond is formed. This cascade furnishes the thermodynamically more stable hexahydropyrrolo[3,4-b]pyrrole core. rsc.org The isolation of the intermediate prior to this rearrangement confirmed this mechanistic pathway. rsc.org
| Mechanistic Step | Description | Example Reaction | Reference |
|---|---|---|---|
| Domino Reaction | Sequential intermolecular nucleophilic addition and intramolecular cyclization. | Hantzsch-type synthesis | mdpi.com |
| [3+2] Cycloaddition | Reaction of an azomethine ylide with a maleimide to form a pyrrolidine ring. | Azomethine ylide cycloaddition | rsc.org |
| Intramolecular Cyclization | Ring closure via nucleophilic attack of a nitrogen on an internal electrophile (e.g., epoxide). | Epoxide ring-opening | nih.gov |
| Transamidation/Recyclization | Rearrangement of a pyrrolo[3,4-c]pyrrole (B14788784) core to a pyrrolo[3,4-b]pyrrole core. | Post-cycloaddition cascade | rsc.org |
Advanced Spectroscopic and Spectrometric Characterization of Cis 1 Benzylhexahydropyrrolo 3,4 B Pyrrole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure and stereochemistry of organic compounds. For cis-1-Benzylhexahydropyrrolo[3,4-b]pyrrole, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be employed to confirm its constitution and the cis relationship at the ring fusion.
¹H NMR spectroscopy provides detailed information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. In this compound, the spectrum would be expected to show distinct signals for the protons of the benzyl (B1604629) group and the hexahydropyrrolo[3,4-b]pyrrole core.
The aromatic protons of the benzyl group typically appear in the downfield region (δ 7.2-7.5 ppm). The benzylic methylene (B1212753) protons (CH₂) would likely appear as a singlet or a pair of doublets around δ 3.5-4.0 ppm. The protons on the bicyclic core would resonate in the upfield region, generally between δ 1.5 and δ 3.5 ppm. The cis stereochemistry at the bridgehead can be inferred from the coupling constants and through-space correlations observed in 2D NMR experiments like NOESY.
Illustrative ¹H NMR Data Table:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic (C₆H₅) | 7.20 - 7.40 | Multiplet | - |
| Benzylic (CH₂) | 3.65 | Singlet | - |
| Bridgehead CH | 3.10 | Multiplet | - |
| CH₂ (Pyrrolidine Ring A) | 2.80 - 3.00 | Multiplet | - |
| CH₂ (Pyrrolidine Ring B) | 2.50 - 2.70 | Multiplet | - |
| NH | 1.90 | Broad Singlet | - |
Note: The exact chemical shifts and multiplicities can vary based on the solvent and experimental conditions.
¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal. The aromatic carbons of the benzyl group would appear in the δ 125-140 ppm range, with the ipso-carbon (the one attached to the methylene group) being distinct. The benzylic carbon would be expected around δ 60-65 ppm. The aliphatic carbons of the bicyclic system would resonate in the upfield region of δ 25-60 ppm.
Illustrative ¹³C NMR Data Table:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Aromatic (C₆H₅, ipso) | 138.5 |
| Aromatic (C₆H₅, ortho, meta, para) | 127.0 - 129.0 |
| Benzylic (CH₂) | 62.0 |
| Bridgehead C | 58.5 |
| Aliphatic CH₂ (Ring A) | 50.0 |
| Aliphatic CH₂ (Ring B) | 48.5 |
| Aliphatic CH (Ring A) | 45.0 |
| Aliphatic CH₂ (Ring B) | 28.0 |
Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It would be used to trace the connectivity of the protons within the hexahydropyrrolo[3,4-b]pyrrole rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. It is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule, such as linking the benzylic protons to the carbons of the bicyclic core.
X-Ray Crystallography for Absolute Stereochemistry and Conformation
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry and solid-state conformation. To perform this analysis, a suitable single crystal of this compound would be required.
The analysis would provide precise bond lengths, bond angles, and torsion angles. Crucially, it would unequivocally confirm the cis-fusion of the two pyrrolidine (B122466) rings. The resulting crystal structure would also reveal the conformation of the bicyclic system (e.g., envelope or twisted conformations of the five-membered rings) and the orientation of the benzyl substituent in the crystal lattice.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₃H₁₈N₂), the expected exact mass of the molecular ion [M]⁺ would be approximately 202.1470 g/mol .
Under electron ionization (EI), the molecule would undergo characteristic fragmentation. A prominent fragmentation pathway for N-benzyl amines is the cleavage of the C-C bond adjacent to the nitrogen, leading to the formation of a stable tropylium (B1234903) ion (m/z 91) or a benzyl cation (m/z 91). libretexts.org Other expected fragments would arise from the cleavage of the bicyclic core.
Illustrative Mass Spectrometry Fragmentation Data:
| m/z | Proposed Fragment Identity | Fragmentation Pathway |
| 202 | [M]⁺ | Molecular Ion |
| 201 | [M-H]⁺ | Loss of a hydrogen atom |
| 111 | [C₇H₁₃N]⁺ | Cleavage of the benzyl group |
| 91 | [C₇H₇]⁺ | Benzyl cation/Tropylium ion |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to its structural features.
The key expected absorptions would include C-H stretching vibrations for the aromatic and aliphatic parts of the molecule, C=C stretching for the aromatic ring, and N-H stretching for the secondary amine. The C-N stretching vibrations would also be present.
Illustrative Infrared (IR) Spectroscopy Data:
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3300 - 3500 | N-H Stretch | Secondary Amine |
| 3000 - 3100 | C-H Stretch | Aromatic |
| 2850 - 2960 | C-H Stretch | Aliphatic |
| 1600, 1495, 1450 | C=C Stretch | Aromatic Ring |
| 1020 - 1250 | C-N Stretch | Amine |
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
Following an extensive search of scientific literature and chemical databases, no specific high-resolution mass spectrometry (HRMS) data for this compound could be located. While the molecular formula of the compound is established as C₁₂H₁₈N₂, and its theoretical monoisotopic mass can be calculated, experimental HRMS data is not publicly available in the referenced materials.
High-resolution mass spectrometry is a critical analytical technique for the unambiguous confirmation of a compound's elemental composition. It measures the mass-to-charge ratio (m/z) of ions with very high precision, allowing for the determination of the exact mass of a molecule. This exact mass is then compared to the theoretical mass calculated from the molecular formula. The small difference between the measured and theoretical mass, typically expressed in parts per million (ppm), provides strong evidence for the correct elemental composition.
In a typical HRMS analysis of this compound, the protonated molecule ([M+H]⁺) would be generated, and its exact mass measured. The theoretical exact mass for the [M+H]⁺ ion of C₁₂H₁₈N₂ is 191.1543 Da. An experimental measurement close to this value would confirm the elemental formula.
Although no experimental data was found, a hypothetical representation of such data is presented in the table below to illustrate the expected format and content of an HRMS analysis for this compound.
Hypothetical High-Resolution Mass Spectrometry Data for this compound
| Adduct Ion | Theoretical Mass (Da) | Measured Mass (Da) | Mass Error (ppm) | Elemental Composition |
| [M+H]⁺ | 191.1543 | Data not available | Data not available | C₁₂H₁₉N₂⁺ |
| [M+Na]⁺ | 213.1362 | Data not available | Data not available | C₁₂H₁₈N₂Na⁺ |
It is important to emphasize that the values for "Measured Mass" and "Mass Error" in the table are placeholders, as no published experimental results were identified. The acquisition of such data would require the synthesis and subsequent analysis of this compound using a high-resolution mass spectrometer.
Stereochemical Control and Asymmetric Synthesis in Hexahydropyrrolo 3,4 B Pyrrole Chemistry
Strategies for Achieving cis-Diastereoselectivity in Fused Ring Systems
The synthesis of hexahydropyrrolo[3,4-b]pyrroles with a cis-configuration at the ring junction is a key synthetic challenge. The relative orientation of the two fused five-membered rings can be directed through several strategic approaches, primarily centered around the mechanism of the ring-forming reactions.
One of the most powerful and widely employed methods for constructing the hexahydropyrrolo[3,4-b]pyrrole core is the 1,3-dipolar cycloaddition of azomethine ylides with olefinic dipolarophiles. nih.govwikipedia.org The stereochemical outcome of this reaction is highly dependent on the geometry of the azomethine ylide and the trajectory of its approach to the dipolarophile. The cis-diastereoselectivity is often favored due to kinetic control in the concerted [3+2] cycloaddition, where the transition state leading to the cis-fused product is lower in energy. The specific substituents on both the ylide and the dipolarophile can influence the facial selectivity of the cycloaddition, thereby controlling the final stereochemistry. For instance, the reaction of an N-benzyl substituted azomethine ylide with a suitable dipolarophile can be tailored to favor the formation of the cis-fused bicyclic system.
Another significant strategy involves domino reactions , where a sequence of intramolecular reactions leads to the formation of the fused ring system in a single synthetic operation. For example, a domino reaction involving N-arylbromomaleimides and aminocrotonic acid esters has been shown to produce polyfunctionalized hexahydropyrrolo[3,4-b]pyrroles with high chemo- and stereoselectivity. nih.gov Such cascade processes can establish the desired cis-stereochemistry through stereocontrolled intramolecular cyclization steps.
Furthermore, the heterogeneous catalytic hydrogenation of substituted pyrrole (B145914) systems can be a highly diastereoselective method for obtaining saturated pyrrolidine (B122466) rings. researchgate.net By carefully choosing the catalyst and reaction conditions, the reduction of a suitably substituted pyrrolo[3,4-b]pyrrole precursor can proceed with high facial selectivity, leading to the desired cis-fused product.
The following table summarizes key strategies for achieving cis-diastereoselectivity:
| Strategy | Description | Key Factors Influencing Stereoselectivity |
| 1,3-Dipolar Cycloaddition | Reaction between an azomethine ylide and a dipolarophile to form a five-membered ring. wikipedia.org | Geometry of the azomethine ylide, nature of substituents, reaction conditions (temperature, solvent). |
| Domino Reactions | Multi-step reactions where subsequent reactions occur without isolating intermediates. nih.gov | Substrate design, catalyst choice, reaction sequence. |
| Catalytic Hydrogenation | Reduction of an unsaturated precursor using a heterogeneous or homogeneous catalyst. researchgate.net | Catalyst type (e.g., Rh/Al2O3), solvent, pressure, directing groups on the substrate. |
Organocatalytic Asymmetric Transformations
Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of a wide range of organic molecules, including heterocyclic compounds. nih.gov In the synthesis of chiral hexahydropyrrolo[3,4-b]pyrroles, chiral organocatalysts can be employed to catalyze key bond-forming reactions with high levels of stereocontrol.
For instance, the asymmetric [3+2] cycloaddition of azomethine ylides with electron-deficient olefins can be catalyzed by chiral secondary amines, such as derivatives of proline. These catalysts activate the reactants through the formation of chiral iminium or enamine intermediates, which then react in a highly enantioselective manner. The development of bifunctional organocatalysts, such as chiral thioureas bearing a tertiary amine, has also proven effective in controlling the stereochemistry of reactions involving pyrrole-based substrates. beilstein-journals.org These catalysts can activate both the nucleophile and the electrophile simultaneously through hydrogen bonding and Lewis base catalysis, respectively, leading to high levels of enantioselectivity.
Organocatalytic cascade reactions have also been developed for the synthesis of complex chiral molecules containing the pyrrole moiety. nih.gov These reactions, often initiated by a Michael addition, can generate multiple stereocenters with high diastereo- and enantioselectivity in a single operation, providing efficient access to highly functionalized chiral pyrrolizidines and related structures. nih.govrsc.org
The following table provides examples of organocatalytic approaches:
| Reaction Type | Organocatalyst | Substrates | Product | Stereoselectivity |
| Asymmetric Henry Reaction | Chiral bifunctional amine-thiourea | 1H-pyrrole-2,3-diones, nitromethane | 3-hydroxy-3-nitromethyl-1H-pyrrol-2(3H)-ones | up to 73% ee beilstein-journals.org |
| Cascade Conjugate Addition-Aldol | Chiral secondary amines | Pyrroles, α,β-unsaturated aldehydes | Chiral pyrrolizines | 90-98% ee, >20:1 dr nih.gov |
| Asymmetric Michael Addition | Pyrrolidine-based organocatalysts | Aldehydes, nitroolefins | γ-Nitroaldehydes | up to 85% ee beilstein-journals.org |
Metal-Catalyzed Asymmetric Reactions
Transition metal catalysis offers a versatile and highly effective platform for the asymmetric synthesis of complex molecules. In the context of hexahydropyrrolo[3,4-b]pyrrole synthesis, chiral metal complexes can be used to catalyze a variety of transformations with high enantioselectivity.
Metal-catalyzed 1,3-dipolar cycloadditions are a prominent example. Chiral Lewis acids, often derived from metals such as copper, silver, or zinc, can coordinate to the dipolarophile, lowering its LUMO energy and creating a chiral environment that directs the approach of the azomethine ylide. This results in the formation of the cycloadduct with high enantiomeric excess. For instance, the AgOAc-catalyzed 1,3-dipolar cycloaddition of azomethine ylides with ynones provides a direct route to multi-substituted pyrroles. rsc.org
Intramolecular Heck reactions, catalyzed by palladium complexes, have also been utilized in the synthesis of fused pyrrolidine ring systems. nih.gov By employing chiral phosphine (B1218219) ligands, these cyclizations can be rendered asymmetric, providing access to enantioenriched products. This strategy is particularly useful for constructing polycyclic frameworks that incorporate the hexahydropyrrolo[3,4-b]pyrrole core.
Enantioselective Synthesis of Chiral Hexahydropyrrolo[3,4-b]pyrrole Derivatives
The enantioselective synthesis of chiral hexahydropyrrolo[3,4-b]pyrrole derivatives, including the cis-1-benzyl substituted analogue, can be achieved by applying the aforementioned asymmetric methodologies. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials.
A plausible and efficient route to enantiomerically enriched cis-1-benzylhexahydropyrrolo[3,4-b]pyrrole would involve an asymmetric 1,3-dipolar cycloaddition. This could be realized through several approaches:
Chiral Auxiliary Approach: The use of a chiral auxiliary attached to the dipolarophile, which is subsequently reacted with an azomethine ylide generated from N-benzylglycine or a related precursor.
Organocatalytic Approach: A chiral secondary amine or a bifunctional organocatalyst could catalyze the reaction between an N-benzyl substituted imine and a suitable dipolarophile, such as maleimide (B117702), to generate the desired cycloadduct with high enantioselectivity.
Metal-Catalyzed Approach: A chiral Lewis acid catalyst could be employed to mediate the cycloaddition between an achiral N-benzyl azomethine ylide and a prochiral dipolarophile.
The following table illustrates a hypothetical enantioselective synthesis of this compound via a catalyzed 1,3-dipolar cycloaddition:
| Approach | Catalyst/Auxiliary | Reactant 1 | Reactant 2 | Key Features |
| Chiral Auxiliary | Evans' oxazolidinone | N-benzylglycine derivative | Acryloyl-functionalized auxiliary | High diastereoselectivity, auxiliary cleavage required. |
| Organocatalysis | Diarylprolinol silyl (B83357) ether | N-benzyl imine | α,β-Unsaturated aldehyde | Metal-free, high enantioselectivity. |
| Metal Catalysis | Chiral Cu(I)-phosphine complex | N-benzyl imine ester | Maleimide | High turnover numbers, mild reaction conditions. |
Diastereomeric Control and Separation Techniques
In syntheses that produce a mixture of diastereomers, effective control over the diastereomeric ratio and efficient separation techniques are crucial. For the synthesis of this compound, achieving a high preference for the cis isomer over the trans isomer is a primary objective.
Diastereomeric control is often achieved by kinetic or thermodynamic means. In kinetically controlled reactions, such as many 1,3-dipolar cycloadditions, the ratio of diastereomers is determined by the relative activation energies of the competing transition states. By optimizing reaction conditions such as temperature, solvent, and catalyst, the formation of the desired cis diastereomer can be maximized. In thermodynamically controlled processes, the product ratio reflects the relative stabilities of the diastereomers. In some cases, it may be possible to epimerize an undesired diastereomer to the more stable, desired isomer.
When a mixture of diastereomers is formed, separation is necessary to obtain the pure cis isomer. The most common technique for separating diastereomers is column chromatography on silica (B1680970) gel. The different spatial arrangements of the functional groups in diastereomers often lead to differences in their polarity and their affinity for the stationary phase, allowing for their separation.
In cases where chromatographic separation is challenging, other techniques can be employed. Crystallization can sometimes be used to selectively isolate one diastereomer from a mixture, provided that it forms well-defined crystals. Alternatively, the diastereomeric mixture can be derivatized with a chiral resolving agent to form a new pair of diastereomers with more pronounced differences in their physical properties, facilitating their separation. After separation, the resolving agent is removed to yield the pure enantiomers.
Computational Chemistry Approaches to Cis 1 Benzylhexahydropyrrolo 3,4 B Pyrrole Structure and Reactivity
Density Functional Theory (DFT) Calculations for Geometrical Optimization and Electronic Structure
A search for published research yielded no specific DFT studies on cis-1-Benzylhexahydropyrrolo[3,4-b]pyrrole. A proper analysis would require data from calculations using a specified functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to determine the optimized 3D geometry, including bond lengths and angles. Electronic structure analysis, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the generation of an electrostatic potential map, is contingent on these initial calculations. Without a dedicated study, no verifiable data can be presented.
Conformational Analysis and Energetic Minima
The conformational landscape of the fused bicyclic system of this compound, which involves the puckering of the two pyrrolidine (B122466) rings and the orientation of the benzyl (B1604629) substituent, has not been detailed in the literature. A computational study would be necessary to perform a systematic scan of the potential energy surface to identify all low-energy conformers and determine their relative stabilities. Without such a study, it is impossible to present a data table of energetic minima or discuss the preferred conformations.
Reaction Pathway Modeling and Transition State Characterization
Modeling reaction pathways requires a specific reaction to be investigated. For example, one might study its synthesis, degradation, or interaction with a biological target. Computational chemistry would be used to map the energy profile of the reaction, locating the transition state(s) and calculating the activation energy. No studies modeling specific reactions involving this compound as a reactant or product were found.
Quantum Chemical Descriptors for Reactivity Prediction
Quantum chemical descriptors are calculated from the electronic structure data obtained via methods like DFT. These descriptors, which include chemical hardness, softness, electronegativity, and the electrophilicity index, provide a quantitative measure of a molecule's reactivity. As no primary DFT studies are available for this compound, these reactivity descriptors have not been calculated and cannot be reported.
Molecular Dynamics Simulations for Conformational Landscape Exploration
Molecular dynamics (MD) simulations provide insight into the dynamic behavior of a molecule over time, offering a more complete view of its conformational flexibility than static calculations. An MD study on this compound would reveal how it explores its conformational space in a given environment (e.g., in solution). No published MD simulations for this specific compound could be located.
Chemical Transformations and Derivatization Strategies for the Hexahydropyrrolo 3,4 B Pyrrole Core
Functionalization at Nitrogen Atoms
The hexahydropyrrolo[3,4-b]pyrrole core contains two secondary nitrogen atoms, which are primary sites for functionalization. The nucleophilicity of these atoms allows for a variety of modifications, including alkylation and acylation, as well as the strategic introduction of protecting groups to control reactivity in subsequent synthetic steps.
The secondary amine in the non-benzylated pyrrolidine (B122466) ring is a nucleophilic center amenable to N-alkylation and N-acylation. These reactions are fundamental for introducing diverse substituents to modulate the compound's properties.
N-Alkylation: This process involves the reaction of the secondary amine with an alkylating agent, such as an alkyl halide or sulfonate, typically in the presence of a base to neutralize the acid formed. For instance, N-alkylation of pyrrole (B145914) and related heterocycles can be achieved with reagents like methyl iodide, ethyl bromide, or benzyl (B1604629) bromide. nih.gov The reaction of a pyrrolidine adduct with 3-bromopropene in the presence of potassium carbonate represents a typical N-allylation, a specific type of N-alkylation. nih.gov Ultrasound has also been shown to accelerate the N-alkylation of pyrrole using various alkylating agents. nih.gov These methods are broadly applicable to the secondary amine of the hexahydropyrrolo[3,4-b]pyrrole core.
N-Acylation: Acyl groups can be introduced by reacting the amine with acylating agents like acid chlorides, anhydrides, or activated esters. N-acylation is a common strategy for synthesizing amides and is often employed in the construction of complex heterocyclic systems. organic-chemistry.orgrsc.org The reaction proceeds readily and is a reliable method for derivatization. For example, N-acylpyrroles can be synthesized through various methods, including the condensation of carboxylic acids with aminobutyraldehyde derivatives or via reactions with acylating agents in ionic liquids. organic-chemistry.orgorganic-chemistry.org
| Reaction Type | Typical Reagents | Base/Catalyst | Purpose |
| N-Alkylation | Alkyl halides (e.g., CH₃I, BnBr), Allyl halides | K₂CO₃, NaH | Introduce alkyl, benzyl, or other functionalized chains. |
| N-Acylation | Acyl chlorides (e.g., AcCl), Anhydrides (e.g., Ac₂O) | Et₃N, Pyridine | Form amides, introduce carbonyl functionality. |
To achieve regioselectivity and prevent unwanted side reactions during multi-step syntheses, one of the nitrogen atoms is often temporarily protected. The benzyl group on the N-1 position can function as a protecting group itself, but the other secondary amine frequently requires protection. Carbamate-based protecting groups like Boc, Cbz, and Fmoc are widely used due to their reliable installation and orthogonal removal conditions. masterorganicchemistry.com
Boc (tert-Butoxycarbonyl): The Boc group is introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is stable to most bases and nucleophiles. organic-chemistry.org Its use is documented for closely related hexahydropyrrolo[3,4-c]pyrrole isomers, highlighting its applicability to this scaffold family. chemimpex.comnih.gov Deprotection is achieved under acidic conditions, commonly with trifluoroacetic acid (TFA). masterorganicchemistry.com In some cases, alkoxides formed during workup can also promote Boc removal from pyrrole systems. nih.gov
Cbz (Carboxybenzyl): The Cbz group, introduced by Leonidas Zervas, is installed using benzyl chloroformate (Cbz-Cl). total-synthesis.com It is stable to acidic conditions but is readily removed by catalytic hydrogenolysis (e.g., H₂/Pd-C), which cleaves the benzyl C-O bond. masterorganicchemistry.comtotal-synthesis.com This method is advantageous as it is mild and highly selective, though it is incompatible with functional groups that are also sensitive to reduction. Alternative deprotection can be achieved with strong acids like HBr in acetic acid. total-synthesis.com
Fmoc (9-Fluorenylmethyloxycarbonyl): The Fmoc group is known for its lability under basic conditions, typically using a solution of piperidine (B6355638) in DMF. masterorganicchemistry.com It is stable to both acid and hydrogenation. The stereoselective synthesis of functionalized cis-hexahydropyrrolo[3,2-b]pyrrol-3-ones, an isomer of the target scaffold, has been successfully developed utilizing both Fmoc and Cbz-protected intermediates, demonstrating the utility of these groups in building complex molecules based on the hexahydropyrrolopyrrole core. nih.gov
The choice of protecting group allows for an orthogonal strategy, where each group can be removed selectively without affecting the others. masterorganicchemistry.com
| Protecting Group | Introduction Reagent | Removal Conditions | Stability |
| Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., TFA, HCl) | Base, Hydrogenation |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenolysis (H₂/Pd-C) | Acid, Base |
| Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine in DMF) | Acid, Hydrogenation |
Functionalization of Carbon Atoms within the Ring System
Functionalization of the carbon skeleton of the saturated hexahydropyrrolo[3,4-b]pyrrole ring system is less straightforward than N-functionalization and typically requires the generation of a carbanion or a radical intermediate. The positions alpha to the nitrogen atoms are the most likely sites for such reactions.
Drawing parallels from the closely related hexahydropyrrolo[2,3-b]indole system, functionalization at the carbon atoms adjacent to the ring junction (bridgehead) and alpha to a nitrogen is a key strategy. acs.org For the hexahydropyrrolo[3,4-b]pyrrole core, this would correspond to the C-2 and C-6a positions. Reactions such as lithiation followed by quenching with an electrophile could potentially introduce substituents at these positions. The stereochemical outcome of such reactions would be influenced by the cis-fused geometry of the bicyclic system. acs.org
Cross-Coupling Reactions for C-C Bond Formation (e.g., Suzuki-Miyaura coupling)
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for forming C-C bonds between sp²-hybridized carbon atoms. nih.gov To apply this methodology to the hexahydropyrrolo[3,4-b]pyrrole core, a halogenated precursor (e.g., a bromo- or iodo-substituted aromatic analogue) would first be synthesized, followed by coupling with a boronic acid or ester.
While direct examples on the saturated hexahydropyrrolo[3,4-b]pyrrole are not prominent, the principles are well-established for pyrrole and other nitrogen-rich heterocycles. nih.govnih.govmdpi.com A critical consideration is the need for N-protection. Unprotected NH groups can interfere with the catalytic cycle, leading to low yields or reaction failure. nih.govnih.gov Protecting groups such as SEM (2-(trimethylsilyl)ethoxymethyl) are often more robust under Suzuki-Miyaura conditions than the more common Boc group, which can be unstable. nih.gov The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base to facilitate the coupling of the halide with the organoboron reagent. mdpi.comrsc.org
Regioselective and Stereoselective Functionalization
Regioselectivity and stereoselectivity are paramount in the synthesis and derivatization of complex molecules. For the cis-hexahydropyrrolo[3,4-b]pyrrole scaffold, the fused-ring structure inherently controls the stereochemical approach of reagents.
Many synthetic routes to the hexahydropyrrolo[3,4-b]pyrrole core proceed with high chemo- and stereoselectivity. nih.govpreprints.org When functionalizing an existing core, the convex and concave faces of the bicyclic system dictate the trajectory of incoming reagents. In the analogous hexahydropyrrolo[2,3-b]indole system, both radical and nucleophilic reactions at the C-2 position occur with a strong preference for the endo-face of the diazabicyclo[3.3.0]octane system. acs.org This facial selectivity is attributed to the minimization of torsional strain in the transition state. A similar stereochemical preference would be expected for reactions on the cis-hexahydropyrrolo[3,4-b]pyrrole core, guiding the stereoselective introduction of new substituents.
Conversion to Other Fused Heterocyclic Systems
The hexahydropyrrolo[3,4-b]pyrrole core can serve as a versatile intermediate for the construction of more complex, polycyclic heterocyclic systems. This is often achieved through reactions that form new rings by utilizing functional groups on the core scaffold.
A notable example involves the conversion of a hexahydropyrrolo[3,4-c]pyrrole derivative, an isomer of the target scaffold, into novel hexahydropyrrolo[3,4-b]pyrrole-fused quinolines. rsc.org This transformation is accomplished through a sequence involving the reduction of a nitro group on an attached phenyl ring, which then undergoes an unusual intramolecular transamidation to form the fused quinoline (B57606) ring system. rsc.org Another powerful strategy involves a one-pot N-allylation followed by an intramolecular Heck reaction on a related pyrrolidine adduct to generate pyrrolidinedione-fused hexahydropyrrolo[2,1-a]isoquinolines. nih.gov These examples demonstrate how the foundational pyrrolo-pyrrole structure can be elaborated into larger, more complex heterocyclic frameworks.
Role of Hexahydropyrrolo 3,4 B Pyrrole As a Privileged Heterocyclic Scaffold
Significance of the Pyrrolopyrrole Core in Organic Synthesis
The pyrrolopyrrole nucleus is a versatile building block in organic synthesis. nih.govrsc.org Its fused bicyclic system can be functionalized at various positions, allowing for the creation of diverse molecular libraries. Synthetic routes to construct this scaffold often involve multi-step sequences or elegant domino reactions, highlighting the ingenuity of modern synthetic chemistry. nih.govnih.gov One notable approach involves the cyclization of N-arylbromomaleimides with aminocrotonic acid esters, which proceeds through a Hantzsch-type domino process to yield polyfunctional hexahydropyrrolo[3,4-b]pyrroles. nih.govnih.gov Another strategy utilizes the sequential [3 + 2] cycloaddition reaction of azomethine ylides with maleimides. rsc.org The development of efficient synthetic methodologies is crucial for exploring the full potential of this scaffold in various applications. rsc.org
Applications in the Construction of Complex Molecular Architectures
The hexahydropyrrolo[3,4-b]pyrrole scaffold serves as a key intermediate in the synthesis of more complex molecular architectures. Its inherent structural features can be exploited to build intricate polycyclic systems. For instance, it can be fused with other ring systems, such as quinolines, to generate novel heterocyclic compounds with potential therapeutic applications. rsc.org The synthesis of these complex molecules often relies on cascade reactions that efficiently build molecular complexity in a single step. rsc.org The ability to readily access a variety of substituted pyrrolopyrrole derivatives makes this scaffold an attractive starting point for the construction of diverse and complex molecules.
Scaffold Design Principles for Targeted Chemical Libraries
The design of chemical libraries based on the hexahydropyrrolo[3,4-b]pyrrole scaffold is guided by the principles of medicinal chemistry, aiming to create collections of molecules with a high probability of interacting with specific biological targets. Key considerations in scaffold design include:
Vectorial Display of Functionality: The rigid framework of the scaffold allows for the precise spatial arrangement of functional groups, enabling the exploration of specific pharmacophore models.
Diversity-Oriented Synthesis: By systematically varying the substituents on the pyrrolopyrrole core, a wide range of chemical space can be explored, increasing the chances of identifying potent and selective ligands.
Privileged Scaffold Approach: The pyrrole (B145914) moiety is a well-established "privileged" structure, meaning it is found in numerous compounds with diverse biological activities. mdpi.comnih.gov Incorporating this feature into a rigid scaffold enhances the likelihood of discovering new bioactive agents.
These principles have been successfully applied in the development of inhibitors for various enzymes and receptors, demonstrating the utility of the pyrrolopyrrole scaffold in drug discovery.
Impact of Scaffold Rigidity and Conformational Restriction on Molecular Interactions
The rigidity of the hexahydropyrrolo[3,4-b]pyrrole scaffold has a profound impact on its molecular interactions. By reducing the number of accessible conformations, the entropic penalty of binding to a biological target is minimized, potentially leading to higher binding affinities. nih.govresearchgate.net This conformational restriction is a key strategy in drug design to improve potency and selectivity. nih.govresearchgate.net
The cis-fusion of the two pyrrolidine (B122466) rings in the scaffold creates a specific three-dimensional shape that can be complementary to the binding sites of proteins. This pre-organization of the molecule into a bioactive conformation can enhance its interaction with the target, leading to improved biological activity. The ability to control the stereochemistry of the scaffold during synthesis is therefore crucial for optimizing its biological profile.
Design of Ligands Incorporating the Pyrrolopyrrole Scaffold
The design of ligands based on the pyrrolopyrrole scaffold has proven fruitful in identifying potent inhibitors for various biological targets. For example, pyrrole-scaffold inhibitors have been investigated as hepatitis B virus (HBV) capsid assembly modulators. nih.govrsc.orgresearchgate.net In these inhibitors, the pyrrole core provides a rigid framework for the optimal presentation of functional groups that interact with key residues in the viral protein. nih.govresearchgate.net
Computational modeling and molecular dynamics simulations are valuable tools in the rational design of such ligands. nih.govresearchgate.net These methods provide insights into the binding modes of the pyrrole-scaffold inhibitors, allowing for the design of new compounds with improved potency and pharmacokinetic properties. nih.govresearchgate.net The general strategy involves using the scaffold to position key interacting moieties, such as hydrogen bond donors and acceptors, as well as hydrophobic groups, to maximize favorable interactions with the target protein.
Interactive Data Table of Mentioned Compounds
| Compound Name | Core Structure | Key Features |
| cis-1-Benzylhexahydropyrrolo[3,4-b]pyrrole | Hexahydropyrrolo[3,4-b]pyrrole | Benzyl (B1604629) group at position 1, cis-fused rings |
| N-arylbromomaleimides | Maleimide (B117702) | Aryl and bromo substituents, used in synthesis |
| Aminocrotonic acid esters | Crotonic acid derivative | Amino and ester functional groups, used in synthesis |
| Azomethine ylides | Ylide | Reactive intermediate in cycloaddition reactions |
Future Research Directions and Synthetic Innovations for Cis 1 Benzylhexahydropyrrolo 3,4 B Pyrrole Chemistry
Development of More Sustainable and Green Synthetic Routes
The future synthesis of cis-1-Benzylhexahydropyrrolo[3,4-b]pyrrole must align with the principles of green chemistry, focusing on reducing environmental impact and improving efficiency. Current research on related pyrrole (B145914) syntheses highlights several promising avenues. semanticscholar.orgnih.gov Key strategies include the use of eco-friendly solvents, minimizing waste through high atom economy, and employing catalytic rather than stoichiometric reagents. semanticscholar.orgnih.gov
One promising approach is the adoption of domino or one-pot reactions, which combine multiple synthetic steps into a single procedure, thereby reducing solvent use, purification steps, and energy consumption. For instance, a highly chemo- and stereoselective domino process has been developed for synthesizing polyfunctional hexahydropyrrolo[3,4-b]pyrroles from N-arylbromomaleimides and aminocrotonic acid esters. nih.govpreprints.org Another sustainable method involves an iridium-catalyzed reaction that links secondary alcohols and amino alcohols, eliminating two equivalents of hydrogen gas as the only byproduct. nih.gov Adapting such strategies to the synthesis of this compound could significantly enhance its environmental credentials.
Future research should focus on replacing hazardous reagents and solvents with greener alternatives. Water or bio-based solvents, microwave-assisted synthesis, and the use of heterogeneous catalysts that can be easily recovered and recycled are all areas ripe for exploration in the context of this specific scaffold. semanticscholar.orgresearchgate.net
Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Pyrrole Derivatives
| Parameter | Traditional Methods | Potential Green Alternatives |
|---|---|---|
| Solvents | Chlorinated hydrocarbons (e.g., Dichloromethane, Chloroform) | Water, Ethanol, Ionic Liquids, Supercritical CO2 |
| Catalysts | Stoichiometric strong acids/bases, heavy metals | Heterogeneous catalysts (e.g., zeolites, clays), biocatalysts, recoverable organocatalysts nih.govresearchgate.net |
| Energy Source | Conventional heating (oil baths) | Microwave irradiation, ultrasonic energy semanticscholar.org |
| Reaction Type | Multi-step synthesis with isolation of intermediates | One-pot, tandem, or domino reactions nih.gov |
| Byproducts | Often toxic and require disposal | Benign substances like water or hydrogen gas nih.gov |
Exploration of Novel Catalytic Systems for Enantioselective Synthesis
The stereochemistry of the this compound core is critical for its biological activity and material properties. Consequently, the development of enantioselective synthetic routes is of paramount importance. While data specific to this exact molecule is limited, research on related bicyclic and heterocyclic systems provides a clear roadmap.
Organocatalysis has emerged as a powerful tool for asymmetric synthesis. For example, quinidine-derived squaramide catalysts have been used for the three-component cascade reaction to produce spiro[indoline-3,4-pyrrolo[3,4-b]pyridines] with high enantiomeric excess (up to 99% ee). researchgate.net Similarly, imidazolidinone catalysts facilitate the enantioselective construction of pyrroloindoline architectures. nih.gov The application of such chiral catalysts to the key bond-forming steps in the synthesis of this compound, such as the [3+2] cycloaddition of azomethine ylides, is a promising direction. rsc.org
Transition metal catalysis also offers significant potential. Copper(I)-NHC (N-heterocyclic carbene) complexes have been successfully used for the stereoselective synthesis of functionalized hexahydropyrrolo[3,4-b]pyrroles. nih.gov Future work should explore a broader range of chiral ligands and metal centers (e.g., Iridium, Rhodium, Palladium) to optimize stereocontrol in the formation of the bicyclic core.
High-Throughput Synthesis and Screening Methodologies
To accelerate the discovery of derivatives with desired properties, high-throughput synthesis (HTS) and screening methodologies are essential. By enabling the rapid generation of a large library of analogues, HTS can efficiently explore the chemical space around the this compound scaffold.
The principles of HTS can be applied by leveraging multicomponent reactions, which are well-suited for creating diverse molecular libraries. For example, the Ugi–Zhu three-component reaction has been used to synthesize a series of pyrrolo[3,4-b]pyridin-5-ones in a one-pot manner. nih.gov By varying the input components (aldehydes, amines, isocyanides), a wide array of derivatives can be produced. Adapting such a strategy for the hexahydropyrrolo[3,4-b]pyrrole core would involve developing a robust multicomponent reaction that forms the bicyclic system, followed by parallel synthesis to introduce diverse substituents.
Automated synthesis platforms can further enhance this process, allowing for precise control over reaction conditions and purification. The combination of HTS with rapid biological or material property screening would create an efficient pipeline for identifying lead compounds for further development.
Advanced Mechanistic Studies using in situ Spectroscopy
A deep understanding of the reaction mechanism is crucial for optimizing synthetic routes, improving yields, and controlling stereoselectivity. While the general pathways for forming pyrrolopyrrole systems, such as the [3+2] cycloaddition, are known, the subtle energetic details and the influence of catalysts and reaction conditions remain areas for active investigation. rsc.org
Advanced spectroscopic techniques can provide real-time insights into these processes. In situ spectroscopy methods, such as ReactIR (FTIR), Raman spectroscopy, and NMR spectroscopy, can monitor the concentration of reactants, intermediates, and products throughout the course of a reaction. This data allows for the identification of transient intermediates and the determination of kinetic profiles. For example, ¹⁵N labeling experiments combined with MS and NMR analysis have been used to elucidate the complex reaction pathway in the formation of tetraarylazadipyrromethenes, revealing an unexpected nitrogen rearrangement. nih.gov Applying these techniques to the synthesis of this compound could clarify the role of the catalyst, identify rate-limiting steps, and provide the knowledge needed to rationally design more efficient synthetic protocols.
Computational Design of this compound Derivatives with Tailored Properties
Computational chemistry and molecular modeling are indispensable tools for the rational design of new molecules. By predicting the properties of virtual compounds before their synthesis, researchers can prioritize the most promising candidates, saving significant time and resources.
For this compound, computational methods can be used in several ways:
Property Prediction: Density Functional Theory (DFT) and other quantum mechanical methods can predict electronic properties, such as HOMO/LUMO energy levels, which are relevant for applications in organic electronics. rsc.org Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict biological activity based on molecular structure. nih.gov
Conformational Analysis: The rigid cis-fused ring system restricts the conformational freedom of the molecule. Computational analysis can determine the preferred three-dimensional arrangement of substituents, which is critical for designing molecules that fit into specific protein binding sites.
Docking Studies: Molecular docking simulations can predict how different derivatives of this compound might bind to a biological target, such as an enzyme or receptor. This is a standard approach in modern drug discovery to guide the design of potent and selective inhibitors. nih.gov
ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed molecules, helping to identify candidates with favorable pharmacokinetic profiles early in the discovery process. nih.gov
By integrating these computational approaches, research can move from trial-and-error synthesis to a more targeted, design-driven strategy for developing novel this compound derivatives with precisely tailored properties for specific applications.
Q & A
Q. Q. How do researchers validate synthetic scalability for cis-1-Benzylhexahydropyrrolo[3,4-b]pyrrole?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
